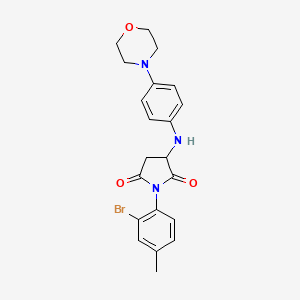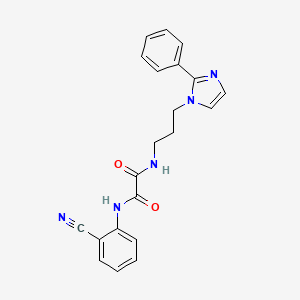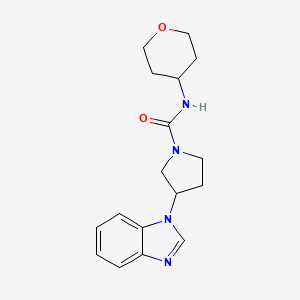
3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Reactivity
The chemical compound 3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide is related to a family of compounds that have been the subject of various synthesis and reactivity studies. For example, research on the functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, has demonstrated the potential for creating diverse derivatives through reactions with diamines, indicating a broad scope for chemical manipulation and exploration of similar structures (Yıldırım, Kandemirli, & Demir, 2005). Similarly, studies on polycyclic systems containing the 1,2,4-oxadiazole ring have shown the synthesis of novel pyrrolidin-2-one derivatives, further highlighting the versatility of these frameworks in producing biologically active compounds (Kharchenko, Detistov, & Orlov, 2008).
Biological Activity
Research into related heterocyclic compounds has led to the discovery of molecules with significant biological activities. For instance, compounds derived from similar structural motifs have shown promising antibacterial properties, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential application in antimicrobial therapy (Palkar et al., 2017). The synthesis and evaluation of heterocyclic carboxamides have also been explored for their potential antipsychotic effects, underscoring the therapeutic possibilities of these compounds in treating psychiatric disorders (Norman et al., 1996).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(19-13-6-9-23-10-7-13)20-8-5-14(11-20)21-12-18-15-3-1-2-4-16(15)21/h1-4,12-14H,5-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVNLBDCGXCIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2958267.png)
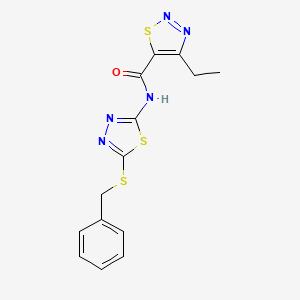
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)
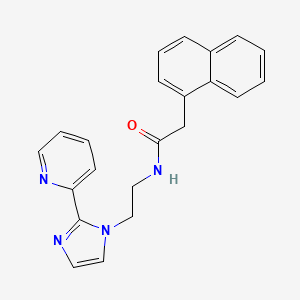

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)
![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)
![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)


